4-Fluoro-5-methoxyindole-3-carboxaldehyde 4-Fluoro-5-methoxyindole-3-carboxaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981942
InChI: InChI=1S/C10H8FNO2/c1-14-8-3-2-7-9(10(8)11)6(5-13)4-12-7/h2-5,12H,1H3
SMILES:
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol

4-Fluoro-5-methoxyindole-3-carboxaldehyde

CAS No.:

Cat. No.: VC15981942

Molecular Formula: C10H8FNO2

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-5-methoxyindole-3-carboxaldehyde -

Specification

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
IUPAC Name 4-fluoro-5-methoxy-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C10H8FNO2/c1-14-8-3-2-7-9(10(8)11)6(5-13)4-12-7/h2-5,12H,1H3
Standard InChI Key WUVRULPNLGPJHM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)NC=C2C=O)F

Introduction

Structural and Molecular Characteristics

4-Fluoro-5-methoxyindole-3-carboxaldehyde (C₁₀H₈FNO₂, molecular weight: 193.17 g/mol) belongs to the indole alkaloid family, featuring a fluorine atom at position 4, a methoxy group (-OCH₃) at position 5, and a formyl group (-CHO) at position 3. The indole scaffold consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

The strategic placement of substituents influences the compound’s electronic and steric properties:

  • Fluorine at position 4 enhances electronegativity, improving metabolic stability and membrane permeability .

  • Methoxy group at position 5 modulates electron density across the aromatic system, potentially affecting binding interactions with biological targets.

  • Carboxaldehyde at position 3 serves as a reactive handle for further derivatization, enabling the synthesis of complex molecules .

Synthetic Methodologies

Core Indole Formation

The synthesis of 4-fluoro-5-methoxyindole-3-carboxaldehyde likely follows a multi-step sequence analogous to related indole derivatives. Key steps include:

Step 1: Substituted Aniline Preparation
A 2-methyl-5-methoxyaniline precursor is synthesized, introducing the methoxy group at position 5 early in the sequence. Methoxylation typically employs alkylating agents like methyl iodide under basic conditions .

Step 2: Vilsmeier-Haack Formylation
The Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), facilitates electrophilic formylation at position 3. This method, detailed in CN102786460A , involves:

  • Cooling DMF to 0–5°C and adding POCl₃ dropwise to form the active chloroiminium intermediate.

  • Reacting with the substituted aniline at room temperature, followed by reflux (5–8 hours) to cyclize the indole core.

  • Quenching with saturated Na₂CO₃ to precipitate the product, which is purified via recrystallization .

Step 3: Fluorination
Late-stage fluorination at position 4 may employ halogen-exchange reactions using KF or Selectfluor® under mild conditions, as demonstrated in the synthesis of 4-fluoroindole derivatives .

Optimization Challenges

  • Regioselectivity: Ensuring precise substitution at positions 4 and 5 requires careful control of reaction conditions to avoid positional isomers.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures yields high-purity product.

Physicochemical Properties

While experimental data for 4-fluoro-5-methoxyindole-3-carboxaldehyde are scarce, properties are inferred from analogs (Table 1):

Table 1: Comparative Physicochemical Properties of Fluoro-Methoxyindole Carboxaldehydes

Property4-Fluoro-5-methoxyindole-3-carboxaldehyde (Predicted)4-Fluoro-6-methoxyindole-3-carboxaldehyde4-Fluoro-7-methoxyindole-3-carboxaldehyde
Molecular FormulaC₁₀H₈FNO₂C₁₀H₈FNO₂C₁₀H₈FNO₂
Molecular Weight (g/mol)193.17193.17193.17
Melting Point (°C)180–185178–182175–180
LogP1.8 ± 0.31.7 ± 0.21.9 ± 0.3
Solubility (Water)Slightly solubleSlightly solubleSlightly soluble
  • Lipophilicity: The logP value (~1.8) suggests moderate membrane permeability, favorable for drug absorption.

  • Thermal Stability: Decomposes above 200°C, consistent with indole derivatives .

Reactivity and Derivitization

The carboxaldehyde group at position 3 enables diverse transformations:

Nucleophilic Additions

Reaction with Grignard reagents or hydrazines yields secondary alcohols or hydrazones, respectively, as intermediates for pharmaceuticals .

Friedel-Crafts Alkylation

In the presence of Lewis acids (e.g., AlCl₃), the aldehyde participates in C–C bond-forming reactions, generating bis(indolyl)methanes with anticancer activity .

Reductive Amination

Conversion to amine derivatives via reductive amination (e.g., using NaBH₃CN) produces candidates for kinase inhibitors.

Biological Activities and Applications

Antimicrobial Effects

Analogous compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development.

Neuroprotective Applications

Indole derivatives inhibit monoamine oxidase (MAO), offering routes to treat neurodegenerative diseases like Parkinson’s .

Industrial and Research Implications

Pharmaceutical Development

  • Lead Optimization: The aldehyde moiety allows rapid generation of analog libraries for structure-activity relationship (SAR) studies .

  • Prodrug Synthesis: Esterification or amidation improves bioavailability for oral formulations.

Agricultural Chemistry

Fluorinated indoles serve as precursors for herbicides and fungicides, leveraging their stability and bioactivity .

Future Research Directions

  • Synthetic Efficiency: Develop one-pot methodologies to reduce step count and improve yields .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in model organisms.

  • Target Identification: Use proteomic screening to identify binding partners and mechanisms of action.

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